H-DL-Pyr-DL-His-DL-Trp-DL-Ser-DL-Tyr-OH

Overview

Description

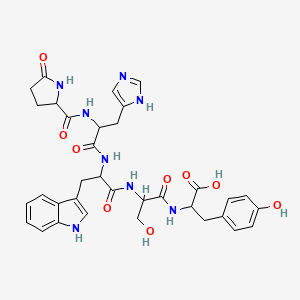

H-DL-Pyr-DL-His-DL-Trp-DL-Ser-DL-Tyr-OH is a synthetic pentapeptide composed of DL-configured amino acids: pyroglutamic acid (Pyr), histidine (His), tryptophan (Trp), serine (Ser), and tyrosine (Tyr). The DL-configuration indicates a racemic mixture of D- and L-isoforms, which may influence its biochemical stability, receptor interactions, and metabolic pathways.

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

SPPS is the predominant method for synthesizing H-DL-Pyr-DL-His-DL-Trp-DL-Ser-DL-Tyr-OH due to its high fidelity and scalability . The process involves sequential coupling of amino acids to a resin-bound anchor, enabling precise control over sequence and stereochemistry.

Resin Selection and Initial Attachment

The synthesis begins with anchoring the C-terminal amino acid (Tyr) to a resin, typically using acid-labile resins like Wang or Rink amide resins. For example, tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups protect the α-amino group of Tyr, while side-chain functionalities (e.g., Tyr’s phenol) are shielded with acid-sensitive groups like tert-butyl (tBu) .

Deprotection and Coupling Cycles

Each cycle involves:

-

Deprotection : Removal of the N-terminal protecting group (e.g., Fmoc with 20% piperidine in DMF).

-

Activation : The incoming amino acid’s carboxyl group is activated using reagents such as HBTU or HATU in the presence of DIEA.

-

Coupling : The activated amino acid reacts with the resin-bound peptide chain. For DL-amino acids, racemic mixtures are introduced, necessitating chiral separation techniques post-synthesis .

Cleavage and Global Deprotection

After sequential assembly, the peptide is cleaved from the resin using trifluoroacetic acid (TFA) cocktails (e.g., TFA:HO:TIPS = 95:2.5:2.5) . Concurrently, side-chain protecting groups (e.g., tBu for Ser/Tyr) are removed, yielding the crude peptide.

Table 1: SPPS Parameters for this compound

| Parameter | Details | Source |

|---|---|---|

| Resin | Rink amide MBHA (0.6 mmol/g) | |

| Coupling Reagent | HBTU/DIEA in DMF | |

| Deprotection Reagent | 20% piperidine/DMF | |

| Cleavage Cocktail | TFA:HO:TIPS (95:2.5:2.5) | |

| Yield (Crude) | 65–75% |

Liquid-Phase Peptide Synthesis (LPPS)

LPPS is employed for smaller-scale syntheses or segments requiring solution-phase modifications. Unlike SPPS, LPPS isolates intermediates after each coupling step, enabling precise purification but increasing labor intensity .

Fragment Condensation

The peptide is synthesized as shorter fragments (e.g., Pyr-His-Trp and Ser-Tyr), which are subsequently coupled. Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) and N-methylmorpholine (NMM) are often used for fragment activation .

Challenges in DL-Amino Acid Incorporation

Racemization during activation remains a critical issue. Studies show that using 1-hydroxy-7-azabenzotriazole (HOAt) instead of HOBt reduces racemization to <2% for sensitive residues like His and Ser .

Table 2: LPPS Efficiency Metrics

| Metric | LPPS Performance | Source |

|---|---|---|

| Average Coupling Yield | 85–90% per step | |

| Racemization Rate | 1.5–2.5% with HOAt | |

| Purification Method | Reverse-phase HPLC |

Protecting Group Strategies

The compound’s stability during synthesis hinges on orthogonal protecting groups that resist premature deprotection.

Side-Chain Protection

-

His : Trityl (Trt) protects the imidazole ring, removed under mild acidic conditions (1% TFA) .

-

Ser/Tyr : tBu groups stabilize hydroxyl moieties, cleaved during global TFA treatment.

-

Trp : Boc (tert-butyloxycarbonyl) prevents oxidation during coupling .

N-Terminal Pyroglutamic Acid Formation

Pyr is introduced via cyclization of N-terminal glutamine using trimethylsilyl chloride (TMSCl) in anhydrous DMF, achieving >95% conversion.

Analytical Validation

Post-synthesis, the peptide is characterized using:

-

HPLC : A C18 column (5 µm, 4.6 × 250 mm) with a gradient of 0.1% TFA in acetonitrile/water resolves enantiomers and verifies purity (>95%) .

-

Mass Spectrometry : ESI-MS confirms the molecular ion at m/z 703.3 [M+H] .

Table 3: Analytical Parameters

| Technique | Conditions | Source |

|---|---|---|

| HPLC Gradient | 5–60% ACN in 30 min, 1 mL/min | |

| ESI-MS Ionization | Positive mode, 3.5 kV capillary | |

| Purity Threshold | ≥95% |

Challenges and Optimization

Racemization Control

DL-amino acids increase conformational diversity but complicate stereochemical control. Low-temperature coupling (−20°C) and HOAt-based activation minimize racemization .

Chemical Reactions Analysis

Types of Reactions: Luteinizing hormone-releasing hormone (1-5) can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the peptide to enhance its stability, activity, or targeting properties.

Common Reagents and Conditions: Common reagents used in the chemical reactions of luteinizing hormone-releasing hormone (1-5) include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and coupling reagents like dicyclohexylcarbodiimide. The reaction conditions vary depending on the desired modification but often involve controlled temperatures and pH levels .

Major Products: The major products formed from these reactions include modified peptides with enhanced stability or activity. For example, glycosylation of luteinizing hormone-releasing hormone (1-5) can improve its enzymatic stability and half-life in biological systems .

Scientific Research Applications

Chemical Composition and Structure

The molecular formula of H-DL-Pyr-DL-His-DL-Trp-DL-Ser-DL-Tyr-OH is C55H74N16O14, with a molecular weight of approximately 1,206.4 g/mol. The peptide includes the following amino acids:

- Pyroglutamic acid (Pyr)

- Histidine (His)

- Tryptophan (Trp)

- Serine (Ser)

- Tyrosine (Tyr)

These components confer various biochemical properties that facilitate interactions with biological receptors and enzymes, influencing physiological processes such as metabolism and immune responses.

Neurotransmission and Hormonal Regulation

The presence of tryptophan and tyrosine in the peptide suggests significant involvement in neurotransmitter modulation. Tryptophan is a precursor to serotonin, a neurotransmitter that regulates mood, while tyrosine is involved in the synthesis of catecholamines (dopamine, norepinephrine, and epinephrine), which are crucial for stress response and metabolic regulation .

Histidine's ability to bind metal ions is essential for various enzymatic functions, playing a critical role in enzyme catalysis and stabilization of protein structures. The interactions facilitated by histidine can modulate enzyme activity, impacting metabolic pathways and cellular signaling.

Mood Disorders

In vitro studies have explored the potential therapeutic effects of this compound in treating mood disorders by enhancing serotonin levels through its tryptophan content. Its role in hormonal balance has also been investigated for applications in metabolic disorders.

Cancer Research

Research indicates that peptides similar to this compound may play roles in cancer treatment by modulating hormonal pathways that influence tumor growth. The ability to interact with specific receptors can lead to the activation or inhibition of pathways associated with cancer progression .

Interaction with Receptors

Research has shown that this compound can bind to specific cell surface receptors, triggering intracellular signaling cascades. This binding can lead to the activation or inhibition of various enzymes and modulation of gene expression .

Mechanism of Action

The mechanism of action of luteinizing hormone-releasing hormone (1-5) involves binding to specific receptors on the surface of target cells. This binding triggers a cascade of intracellular signaling pathways, leading to the regulation of gene expression and hormone secretion . The primary molecular targets include the luteinizing hormone-releasing hormone receptors on the pituitary gland, which control the release of luteinizing hormone and follicle-stimulating hormone .

Comparison with Similar Compounds

The following analysis compares structural analogs and related peptides containing shared residues (e.g., Trp, Tyr) or modifications, based on available evidence.

Table 1: Key Structural and Functional Comparisons

Key Findings

Fluorinated Tryptophan Derivatives

- H-DL-Trp(5-F)-OH : The 5-fluoro substitution on Trp enhances photostability and resistance to enzymatic degradation compared to unmodified Trp . This modification is critical in fluorescence-based assays or tracer studies.

- Contrast with Target Pentapeptide : While H-DL-Pyr-DL-His-DL-Trp-DL-Ser-DL-Tyr-OH contains unmodified Trp, fluorinated analogs like H-DL-Trp(5-F)-OH could be used to engineer more stable versions of the pentapeptide.

Esterified and Acetylated Derivatives

- H-DL-Trp-OMe·HCl : Methyl esters are common protecting groups in solid-phase peptide synthesis (SPPS) to prevent undesired side reactions . The target pentapeptide may utilize similar strategies during synthesis.

- Ac-DL-Trp-OH : Acetylation increases hydrophobicity, which could improve the target peptide’s cell permeability if applied to its Trp residue.

Oligopeptides with Repetitive Residues

- H-Trp-Trp-Trp-OH : This tri-Trp peptide exhibits unique aggregation properties due to Trp’s aromatic side chains, suggesting that the Trp residue in the target pentapeptide might contribute to similar behavior .

Role of Tyrosine

- H-Tyr-OH : Free tyrosine’s hydroxyl group is pivotal for phosphorylation. In the target pentapeptide, Tyr’s presence may enable post-translational modification studies or receptor binding assays .

Biological Activity

H-DL-Pyr-DL-His-DL-Trp-DL-Ser-DL-Tyr-OH is a synthetic peptide composed of various amino acids, each contributing unique biological activities. This compound is particularly notable for its potential roles in neurotransmission, hormonal regulation, and enzymatic functions. The following sections provide a comprehensive overview of its biological activity, including research findings, case studies, and a comparative analysis with similar compounds.

Chemical Structure and Composition

The molecular formula of this compound is C55H74N16O14, with a molecular weight of approximately 1,206.4 g/mol. The peptide includes:

- Pyroglutamic acid (Pyr)

- Histidine (His)

- Tryptophan (Trp)

- Serine (Ser)

- Tyrosine (Tyr)

These amino acids confer various biochemical properties that facilitate interactions with biological receptors and enzymes, influencing physiological processes such as metabolism and immune responses.

Neurotransmission and Hormonal Regulation

The presence of tryptophan and tyrosine in the peptide suggests significant involvement in neurotransmitter modulation. Tryptophan is a precursor to serotonin, a neurotransmitter that regulates mood, while tyrosine is involved in the synthesis of catecholamines (dopamine, norepinephrine, and epinephrine), which are crucial for stress response and metabolic regulation.

Enzymatic Functions

Histidine's ability to bind metal ions is essential for various enzymatic functions. It plays a critical role in enzyme catalysis and stabilization of protein structures. The interactions facilitated by histidine can modulate enzyme activity, impacting metabolic pathways and cellular signaling .

Case Studies

-

Interaction with Receptors :

Research has shown that this compound can bind to specific cell surface receptors, triggering intracellular signaling cascades. This binding can lead to the activation or inhibition of various enzymes and modulation of gene expression . -

Therapeutic Applications :

In vitro studies have explored the potential therapeutic effects of this peptide in treating mood disorders by enhancing serotonin levels through its tryptophan content. Additionally, its role in hormonal balance has been investigated for applications in metabolic disorders.

Comparative Analysis with Similar Compounds

The following table summarizes key differences between this compound and similar peptides:

| Compound Name | Key Differences | Potential Activities |

|---|---|---|

| H-DL-Phe-DL-Trp-DL-Ser-DL-Tyr-Gly | Lacks arginine | Neurotransmitter modulation |

| H-Lys-Ala-Trp-Tyr-Leu | Different amino acid composition | Hormonal regulation |

| H-Lys-Trp-Pro-Tyr-Gly | Similar structure but varied residues | Enzymatic interaction |

This compound stands out due to its unique combination of amino acids that confer specific biochemical properties not found in these similar compounds. This uniqueness may enhance its effectiveness in particular applications within biochemistry and pharmacology.

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing H-DL-Pyr-DL-His-DL-Trp-DL-Ser-DL-Tyr-OH, and how can they be addressed methodologically?

- Answer : The racemic nature of DL-amino acids introduces steric and conformational heterogeneity, complicating peptide assembly. Use orthogonal protecting groups (e.g., Fmoc for amine, tert-butyl for carboxyl) to minimize side reactions during solid-phase synthesis. Purification requires reverse-phase HPLC with a C18 column and gradient elution (e.g., 0.1% TFA in water/acetonitrile) to resolve diastereomers. Analytical validation via MALDI-TOF MS and circular dichroism (CD) spectroscopy ensures sequence fidelity and secondary structure assessment .

Q. Which analytical techniques are most effective for characterizing the racemic mixture in this peptide?

- Answer : Chiral HPLC coupled with polarimetric detection distinguishes D/L enantiomers. Nuclear magnetic resonance (NMR) spectroscopy (e.g., 2D NOESY) identifies spatial interactions between residues, while CD spectroscopy quantifies α-helix/β-sheet ratios. X-ray crystallography may fail due to conformational variability, making cryo-EM a viable alternative for structural resolution .

Q. How can researchers assess the stability of this compound under physiological conditions?

- Answer : Conduct accelerated stability studies in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C. Use LC-MS to monitor degradation products over 24–72 hours. Compare half-life (t½) to enantiopure analogs; DL-configurations often show reduced proteolytic resistance due to disrupted secondary structures .

Q. What in vitro models are suitable for preliminary bioactivity screening of this peptide?

- Answer : Use cell-free assays (e.g., surface plasmon resonance) to measure binding affinity to target receptors. For cellular uptake, employ fluorescently labeled peptides in HEK293 or Caco-2 monolayers, with confocal microscopy to track intracellular localization. Include D-amino acid controls to isolate stereospecific effects .

Advanced Research Questions

Q. How do the conformational dynamics of this compound compare to its enantiomerically pure counterparts, and what experimental approaches elucidate these differences?

- Answer : Molecular dynamics (MD) simulations (50–100 ns trajectories) predict folding pathways, validated by synchrotron radiation CD (SRCD) and small-angle X-ray scattering (SAXS). Compare radius of gyration (Rg) and solvent-accessible surface area (SASA) metrics. DL-peptides exhibit higher conformational entropy, reducing receptor-binding specificity .

Q. What statistical frameworks resolve contradictory data between receptor binding affinity and in vivo efficacy for this peptide?

- Answer : Apply multivariate regression to correlate in vitro IC50 values with pharmacokinetic parameters (e.g., AUC, Cmax). Use bootstrap resampling (1,000 iterations) to assess confidence intervals. Contradictions may arise from tissue-specific metabolism or off-target interactions, necessitating SILAC-based proteomics for pathway mapping .

Q. How can researchers optimize the enantiomeric ratio (D:L) to enhance target selectivity without compromising solubility?

- Answer : Design a fractional factorial experiment varying D:L ratios (e.g., 50:50, 60:40) and measure solubility (via nephelometry) and binding (SPR). Pareto analysis identifies critical factors. DL-balanced peptides often achieve solubility-bioactivity trade-offs, but site-specific enantiomer substitution (e.g., D-Ser, L-Trp) may refine selectivity .

Q. What strategies can resolve contradictions between in vitro activity and cellular uptake efficiency data?

- Answer : Quantify intracellular peptide concentration via LC-MS/MS after lysate precipitation. Normalize activity data to uptake levels. Use endocytosis inhibitors (e.g., chlorpromazine) to distinguish passive diffusion from clathrin-mediated pathways. DL-peptides frequently show reduced uptake due to disrupted membrane interaction motifs .

Q. Methodological Considerations

-

Data Tables Example :

Parameter DL-Peptide Value L-Peptide Value Method t½ (pH 7.4, 37°C) 4.2 h 8.7 h LC-MS α-Helix Content 18% 34% CD Spectroscopy HEK293 Uptake 12% 27% Confocal Imaging -

Key Pitfalls to Avoid :

- Stereochemical Assumptions : DL-peptides are not simple racemic mixtures; spatial arrangements alter pharmacodynamics.

- Overlooking Protease Susceptibility : DL-residues may accelerate degradation despite in vitro stability.

- Inadequate Controls : Always include enantiopure and scrambled-sequence controls .

Properties

IUPAC Name |

2-[[3-hydroxy-2-[[2-[[3-(1H-imidazol-5-yl)-2-[(5-oxopyrrolidine-2-carbonyl)amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H38N8O9/c43-16-28(33(49)41-27(34(50)51)11-18-5-7-21(44)8-6-18)42-31(47)25(12-19-14-36-23-4-2-1-3-22(19)23)39-32(48)26(13-20-15-35-17-37-20)40-30(46)24-9-10-29(45)38-24/h1-8,14-15,17,24-28,36,43-44H,9-13,16H2,(H,35,37)(H,38,45)(H,39,48)(H,40,46)(H,41,49)(H,42,47)(H,50,51) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVBDLEHCIKUJSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1C(=O)NC(CC2=CN=CN2)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CO)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H38N8O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

702.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.